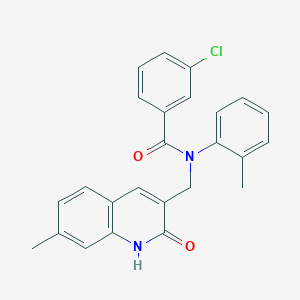
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or Compound 21, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPOB is a member of the oxadiazole family and has been shown to have promising effects in pre-clinical studies.
作用機序
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which is a key regulator of the pathway. This compound has also been shown to modulate the Wnt/β-catenin pathway by inhibiting the activity of GSK-3β, which is a key regulator of the pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in pre-clinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and reduce cognitive deficits in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its broad range of potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which makes it a promising candidate for the treatment of various diseases. Another advantage of this compound is its relatively low toxicity in pre-clinical studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the optimization of this compound for specific therapeutic applications, such as the treatment of specific types of cancer or neurodegenerative diseases. In addition, the development of this compound derivatives with improved solubility and bioavailability could also be a promising direction for future research.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with 4-ethoxybenzoyl chloride to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in pre-clinical studies. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to modulate the Wnt/β-catenin pathway, which is involved in cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-26-18-13-11-17(12-14-18)22-19(25)5-4-6-20-23-21(24-27-20)16-9-7-15(2)8-10-16/h7-14H,3-6H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRYIXVAYIKWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

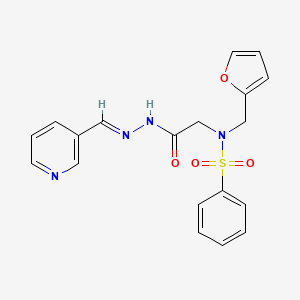
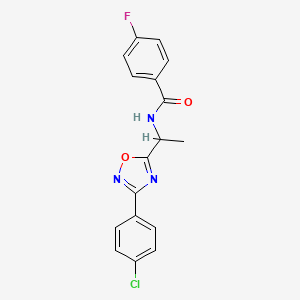
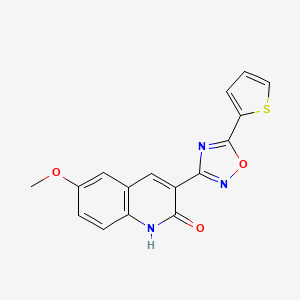

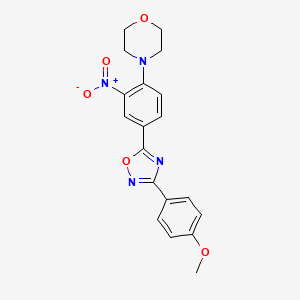
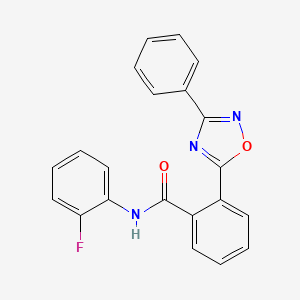
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)
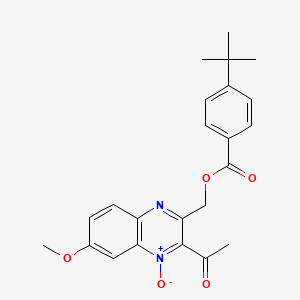
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)



